molecular formula C7H4Cl2F2 B14645396 1-Chloro-3-(chlorodifluoromethyl)benzene CAS No. 52695-49-5

1-Chloro-3-(chlorodifluoromethyl)benzene

Cat. No.: B14645396
CAS No.: 52695-49-5
M. Wt: 197.01 g/mol
InChI Key: CFOJBDZSWRWFTC-UHFFFAOYSA-N
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Description

1-Chloro-3-(chlorodifluoromethyl)benzene is a chlorinated and fluorinated aromatic compound characterized by a benzene ring substituted with a chlorine atom at position 1 and a chlorodifluoromethyl (-CF$2$Cl) group at position 3. Its molecular formula is C$7$H$4$Cl$2$F$2$, with a molecular weight of 196.9 g/mol. The compound is synthesized via methods involving coupling reactions, such as the use of Grignard reagents or electrophilic substitution, achieving yields up to 80% under optimized conditions . Key spectroscopic data include a $^{19}\text{F}$ NMR signal at δ -49.78 ppm, confirming the presence of the -CF$2$Cl group .

The chlorodifluoromethyl group (-CF$_2$Cl) imparts strong electron-withdrawing effects, making the compound reactive in synthetic applications, particularly in gem-difluoroolefination reactions for generating 1,1-difluoroalkenes, which are valuable intermediates in medicinal chemistry .

Properties

CAS No.

52695-49-5

Molecular Formula

C7H4Cl2F2

Molecular Weight

197.01 g/mol

IUPAC Name

1-chloro-3-[chloro(difluoro)methyl]benzene

InChI

InChI=1S/C7H4Cl2F2/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H

InChI Key

CFOJBDZSWRWFTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(F)(F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chlorodifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with chlorodifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(chlorodifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Carboxylic acids and their derivatives.

    Reduction Products: Hydrocarbons and partially reduced aromatic compounds.

    Substitution Products: Polyhalogenated benzenes and other substituted aromatic compounds.

Scientific Research Applications

1-Chloro-3-(chlorodifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-3-(chlorodifluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways . The aromatic ring’s electron density and the presence of halogen atoms play a crucial role in determining its chemical behavior.

Comparison with Similar Compounds

Structural Isomers and Substituted Derivatives

1-Chloro-3-(trifluoromethyl)benzene (CAS 98-15-7)
  • Molecular Formula : C$7$H$4$ClF$_3$
  • Molecular Weight : 180.56 g/mol
  • Key Differences :
    • The -CF$3$ group is more electronegative than -CF$2$Cl, leading to stronger electron-withdrawing effects.
    • Lower molecular weight and higher vapor pressure (21.71 kPa at 362.45 K ) compared to the target compound .
    • Applications: Used as a building block in pharmaceuticals and agrochemicals due to its stability and lipophilicity .
1-Chloro-4-(trifluoromethyl)benzene
  • A positional isomer of the above, differing in the substituent location (para vs. meta).
  • Exhibits similar electronic properties but distinct reactivity in electrophilic substitution due to steric and electronic effects .
1-Chloro-3-((trifluoromethyl)sulfonyl)benzene
  • Structure : Features a sulfonyl (-SO$2$-) group in addition to -CF$3$.
  • Applications : Acts as a potent CD73 inhibitor (predicted pIC$_{50}$ > 6.5), highlighting its role in medicinal chemistry compared to the target compound’s synthetic utility .

Chlorinated Benzene Derivatives

1,2-Dichloro-4-(trichloromethyl)benzene
  • Environmental Impact : Classified as a persistent, bioaccumulative, and toxic (PBT) substance under REACH regulations.
1-Chloro-3-(4-chlorophenoxy)benzene (CAS 6842-62-2)
  • Regulatory Status : Banned in the EU due to toxicity concerns, unlike the target compound, which lacks explicit regulatory restrictions .

Fluorinated Benzene Derivatives

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene
  • Structure : Combines fluorine, methoxy, and -CF$_3$ groups.
  • Applications : Used in advanced material synthesis; its polarity and steric hindrance contrast with the target compound’s reactivity .
(Bromodifluoromethyl)benzene
  • Synthetic Utility : Bromine substitution enhances reactivity in cross-coupling reactions compared to the target compound’s -CF$_2$Cl group .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Vapor Pressure (kPa) Key Functional Groups
1-Chloro-3-(chlorodifluoromethyl)benzene 196.9 Not reported -Cl, -CF$_2$Cl
1-Chloro-3-(trifluoromethyl)benzene 180.56 21.71 (at 362.45 K) -Cl, -CF$_3$
1-Chloro-3-((trifluoromethyl)sulfonyl)benzene 274.5 Not reported -Cl, -SO$2$-CF$3$

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